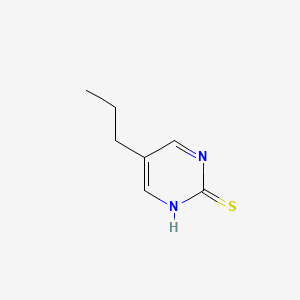

5-Propylpyrimidine-2-thiol

Overview

Description

5-Propylpyrimidine-2-thiol, also known as 2-Mercapto-5-n-propylpyrimidine, is a chemical compound with the molecular formula C7H10N2S and a molar mass of 154.23 . It is used in scientific research and exhibits a wide range of applications, including pharmaceuticals, organic synthesis, and material science.

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The introduction of the thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .Chemical Reactions Analysis

The known methods for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis

5-Propylpyrimidine-2-thiol has a predicted density of 1.15±0.1 g/cm3, a melting point of 207-211°C, and a predicted boiling point of 237.3±23.0 °C .Scientific Research Applications

Pharmaceuticals

5-Propylpyrimidine-2-thiol is used in the pharmaceutical industry. Pyrimidines, which include 5-Propylpyrimidine-2-thiol, have become an increasingly important core structure in many drug molecules over the past 60 years . They have had a major impact in drug discovery therapeutics .

Anti-Infectives

Pyrimidines have been used in the development of anti-infective drugs . These drugs are used to treat infections, typically by inhibiting the spread of an infectious agent or by killing the infectious agent outright .

Anticancer

Pyrimidines are also used in the development of anticancer drugs . These drugs work by killing or slowing the growth of cancer cells .

Immunology and Immuno-Oncology

Pyrimidines have applications in the fields of immunology and immuno-oncology . They are used in the development of drugs that stimulate the immune system to attack cancer cells .

Neurological Disorders

Pyrimidines are used in the treatment of neurological disorders . They are used in the development of drugs that affect the nervous system .

Chronic Pain

Pyrimidines have been used in the development of drugs for the treatment of chronic pain . These drugs work by changing the way the body senses pain .

Diabetes Mellitus

Pyrimidines have been used in the development of drugs for the treatment of diabetes mellitus . These drugs work by regulating the amount of glucose in the body .

Mechanism of Action

Target of Action

Pyrimidines, in general, are known to interact with various vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

Pyrimidines are known to exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This inhibition results in a decrease in inflammation and associated symptoms.

Biochemical Pathways

Pyrimidines are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of dna, rna, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Pharmacokinetics

Pyrimidine-based drugs are known for their potency, affinity, and improved medicinal chemistry properties . These properties can impact the bioavailability of the compound.

Result of Action

Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Action Environment

The stability of pyrimidine-based drugs in various environments is a critical factor in their therapeutic applications .

properties

IUPAC Name |

5-propyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFGTZRDMRKBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=S)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493774 | |

| Record name | 5-Propylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52767-84-7 | |

| Record name | 5-Propylpyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)

![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)